An In-depth Technical Guide to the Physicochemical Properties of 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde
Introduction
In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds serve as foundational scaffolds for the design of novel molecules with tailored biological activities and physical properties. Among these, the thiazole moiety is a privileged structure, recognized for its rigid planarity, hydrogen-bonding capabilities, and diverse interaction potential with biological targets.[1][2] The compound 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde, a molecule integrating a benzaldehyde unit with a 2-methylthiazole ring, represents a key synthetic intermediate. The aldehyde functional group offers a versatile handle for a myriad of chemical transformations, while the substituted thiazole core is a common feature in numerous pharmacologically active agents.[2][3]
This technical guide provides a comprehensive exploration of the core physicochemical properties of 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind experimental methodologies and provides actionable protocols, ensuring that the presented information is not only accurate but also practically applicable in a laboratory setting.
Section 1: Core Molecular and Physicochemical Identifiers
A precise understanding of a compound's fundamental properties is the cornerstone of all subsequent experimental design and interpretation. The structural and key physicochemical parameters for 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde are summarized below.
Molecular Structure and Identity
The molecule consists of a benzaldehyde ring substituted at the para-position (C4) by the C4 of a 2-methyl-1,3-thiazole ring.[4] This arrangement creates a conjugated system that influences its spectroscopic and electronic properties.
Caption: Core structural components of the title compound.
Key Physicochemical Data
The following table consolidates the essential identifiers and computed properties for the compound. These values are critical for tasks ranging from reaction stoichiometry calculations to preliminary in-silico screening.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NOS | [4][5] |
| Molecular Weight | 203.26 g/mol | Calculated |
| Monoisotopic Mass | 203.04048 Da | [4] |
| CAS Number | 127406-11-5 | [6][7][8] |
| Canonical SMILES | CC1=NC(=CS1)C2=CC=C(C=C2)C=O | [4] |
| InChIKey | KZEOQFIBKXJGEX-UHFFFAOYSA-N | [4] |
| Predicted XlogP | 2.5 | [4] |
| Predicted H-Bond Donors | 0 | PubChem |
| Predicted H-Bond Acceptors | 3 (N, O, S) | PubChem |
Experimental Determination of Melting Point
The melting point is a fundamental indicator of a crystalline solid's purity.[9] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden this range.
Rationale for Method Selection: The capillary method using a digital melting point apparatus (e.g., a Mel-Temp or DigiMelt) is the standard for its accuracy, small sample requirement, and safety.[9][10] The protocol emphasizes a two-stage heating process to balance efficiency with precision.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the compound is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.
-
Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powder. A sample height of 2-3 mm is optimal.[10] Compact the sample at the bottom by tapping or by dropping it down a long glass tube.[10]
-
Initial Rapid Determination: Place the loaded capillary into the apparatus. Heat rapidly (10-20°C/min) to find the approximate melting range.[10] This provides a target for the subsequent, more accurate measurement.
-
Accurate Determination: Allow the apparatus to cool at least 20°C below the approximate melting point. Using a fresh sample, heat the block until the temperature is about 10-15°C below the approximate melting point.
-
Slow Heating: Reduce the heating rate to a slow ramp of 1-2°C per minute.[10] This slow rate is critical to allow the sample and thermometer to be in thermal equilibrium, ensuring an accurate reading.
-
Data Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the last solid crystal disappears. The melting range is reported as T1-T2.
-
Replicate: Conduct at least two additional accurate determinations until consistent values are obtained.
Solubility Profile
The solubility of a compound is paramount for its application in drug delivery, reaction chemistry, and analytical sample preparation. Based on its structure—a largely nonpolar aromatic and heterocyclic core with a polar aldehyde—4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde is expected to be soluble in common organic solvents like acetonitrile, methanol, DMSO, and chlorinated solvents, with poor solubility in water.
Experimental Protocol for Qualitative Solubility Assessment:
-
Preparation: Add approximately 1-2 mg of the compound to a series of small, labeled test tubes.
-
Solvent Addition: To each tube, add 0.5 mL of a different test solvent (e.g., Water, Methanol, Acetonitrile, Dichloromethane, Hexane).
-
Observation: Agitate each tube vigorously for 30-60 seconds. Observe if the solid dissolves completely.
-
Classification: Classify the compound as "soluble," "partially soluble," or "insoluble" in each solvent at room temperature. For drug development purposes, quantitative solubility can be determined using HPLC-UV by analyzing a saturated solution against a calibration curve.
Section 2: Spectroscopic and Spectrometric Characterization
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The following sections detail the expected spectral features and the methodologies for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments.
-
Aldehyde Proton (-CHO): A singlet in the δ 9.0-10.0 ppm region.[11] This downfield shift is characteristic of the deshielding effect of the carbonyl group.
-
Aromatic Protons: The para-substituted benzene ring will exhibit two doublets in the δ 7.0-8.5 ppm range, each integrating to 2H.[11] The exact chemical shifts will depend on the electronic influence of the thiazole substituent.
-
Thiazole Proton: A singlet corresponding to the C5-H of the thiazole ring, typically appearing in the δ 7.0-8.0 ppm region.
-
Methyl Protons (-CH₃): A singlet integrating to 3H, expected around δ 2.0-3.0 ppm, consistent with a methyl group attached to an aromatic/heterocyclic system.[11]
-
-
¹³C NMR: The carbon spectrum will complement the proton data.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.[13]
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹.[11][14] The conjugation with the aromatic ring slightly lowers this frequency compared to a non-conjugated aldehyde.
-
C-H Stretch (Aldehyde): Two weak but characteristic bands may appear around 2830-2850 cm⁻¹ and 2720-2750 cm⁻¹.[11][13]
-
Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.[13]
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C=N Stretch (Thiazole): A characteristic absorption band is expected around 1500-1650 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
-
Molecular Ion (M⁺): The expected molecular ion peak for C₁₁H₉NOS would be at m/z 203.04.
-
Adducts: In electrospray ionization (ESI), common adducts are observed. Predicted values include [M+H]⁺ at m/z 204.04776 and [M+Na]⁺ at m/z 226.02970.[4] This data is crucial for accurate mass determination in high-resolution mass spectrometry (HRMS).
Section 3: Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of pharmaceutical intermediates and active ingredients.[15][16]
Rationale for Method Selection: A reversed-phase HPLC (RP-HPLC) method using a C18 stationary phase is the logical starting point.[17][18] This is because the analyte is a moderately polar organic molecule, making it well-suited for retention and separation on a nonpolar C18 column with a polar mobile phase. UV detection is chosen due to the presence of the highly conjugated aromatic and heterocyclic system, which is expected to have strong UV absorbance.[16]
Caption: A standardized workflow for the HPLC analysis of the title compound.
Step-by-Step Protocol for HPLC Method Development:
-
Standard & Sample Preparation:
-
Accurately weigh ~10 mg of the reference standard and dissolve it in 10 mL of acetonitrile (ACN) to create a 1 mg/mL stock solution.
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.[16]
-
Dissolve the test sample in the mobile phase to a concentration within the calibration range.
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). An acidic modifier like 0.1% formic or phosphoric acid can be added to improve peak shape.[17][19]
-
Flow Rate: 1.0 mL/min.[16]
-
Column Temperature: 30 °C.[16]
-
Detection Wavelength: Scan for the absorbance maximum (λmax) using a photodiode array (PDA) detector; a starting point of 254 nm or 272 nm is reasonable.[16][19]
-
Injection Volume: 10 µL.
-
System Equilibration & Suitability: Equilibrate the system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[16] Perform replicate injections of a mid-concentration standard to ensure system suitability (e.g., retention time %RSD < 1%, peak area %RSD < 2%).
-
Calibration and Analysis:
-
Inject the working standards to generate a calibration curve by plotting peak area against concentration. A coefficient of determination (R²) > 0.999 is desired.[15]
-
Inject the sample solution. Determine its purity by area percent or its concentration by interpolating its peak area from the calibration curve.[16]
-
Conclusion
4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde is a valuable chemical entity whose utility is underpinned by its distinct physicochemical properties. This guide has provided a detailed framework for understanding and experimentally determining these characteristics. From its fundamental molecular identifiers and melting behavior to its spectroscopic fingerprints and chromatographic purity assessment, the methodologies outlined herein are designed to be both robust and rooted in established scientific principles. By applying these protocols, researchers and developers can ensure the quality, identity, and suitability of this compound for its intended applications in synthesis, drug discovery, and beyond.
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